Enhanced Solubility Profile vs. 4-(3-Methoxypropyl)-4H-1,2,4-triazole-3-thiol (CAS 75028-28-3)
The target compound possesses an additional oxygen atom (C₆H₁₁N₃O₂S, MW 189.24) compared to its direct analog, 4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol (C₆H₁₁N₃OS, MW 173.24) [REFS-1, REFS-2]. This structural difference results in a markedly different lipophilicity profile, with the target compound having a calculated XLogP3-AA of -0.1 [1], indicating significantly higher hydrophilicity than would be predicted for the thiol analog, which lacks the additional oxygen. This increased polarity can be critical for achieving desired solubility in aqueous or polar reaction media.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.1 |
| Comparator Or Baseline | 4-(3-Methoxypropyl)-4H-1,2,4-triazole-3-thiol (CAS 75028-28-3); XLogP value not directly reported but expected to be significantly higher due to the absence of the polar oxygen atom in the ring. |
| Quantified Difference | N/A (Qualitative inference based on structural difference) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This difference in lipophilicity can dictate the choice of solvent systems for reactions and purification, and influences the pharmacokinetic properties (e.g., LogD, aqueous solubility) of any derivatives synthesized from this scaffold.
- [1] PubChem. (2026). 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol. Computed Properties. XLogP3-AA. CID 2554471. View Source
